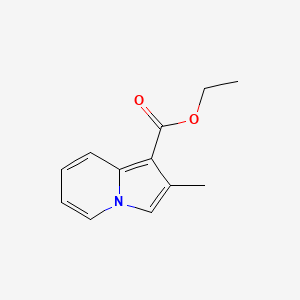

ethyl 2-methylindolizine-1-carboxylate

Descripción general

Descripción

Ethyl 2-methylindolizine-1-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylindolizine-1-carboxylate typically involves the reaction of pyridine derivatives with ethyl diazoacetate under specific conditions. One common method is the Chichibabin reaction, which involves the cyclization of pyridine with ethyl diazoacetate in the presence of a base . Another approach is the Scholtz reaction, which uses similar starting materials but different catalysts and conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Table 1: Common Synthetic Routes

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Ethyl 2-methylpyridine-3-carboxylate + Br or Cl derivatives | Intermediate |

| 2 | Base (e.g., NaOH) in solvent (e.g., DMF) | Ethyl 2-methylindolizine-1-carboxylate |

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions due to its reactive ester group. The presence of electron-withdrawing groups enhances its susceptibility to nucleophilic attack.

Hydrolysis

The hydrolysis of this compound can occur under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

Table 2: Hydrolysis Conditions

| Condition | Product | Yield (%) |

|---|---|---|

| Acidic (HCl) | 2-Methylindolizine-1-carboxylic acid | High |

| Basic (NaOH) | Same as above | Moderate |

Mechanism of Nucleophilic Substitution

The mechanism for nucleophilic substitution typically follows an pathway, where a nucleophile attacks the electrophilic carbon of the carbonyl group, leading to the displacement of the leaving group.

Mechanism of Hydrolysis

In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, increasing electrophilicity, followed by nucleophilic attack by water to form a tetrahedral intermediate which eventually collapses to yield the carboxylic acid.

Table 3: Biological Activity Findings

| Compound Variant | Activity Type | Reference |

|---|---|---|

| Ethyl 3-(4-nitrobenzoyl)-7-methylindolizine-1-carboxylate | COX-2 inhibition | |

| Ethyl 3-benzoyl-7-methoxy-2-methylindolizine-1-carboxylate | Anti-tubercular |

Aplicaciones Científicas De Investigación

The biological activities of ethyl 2-methylindolizine-1-carboxylate have been extensively studied, revealing several promising properties:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle regulation .

- Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : this compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases .

Applications in Drug Development

The compound serves as a versatile building block in drug development:

- Pharmaceuticals : this compound is investigated for its role in synthesizing novel therapeutic agents targeting various diseases, including cancer and infectious diseases. Its derivatives have been shown to inhibit specific enzymes like COX-2, which is involved in inflammatory processes .

| Application Area | Specific Uses |

|---|---|

| Anticancer Drugs | Cytotoxic agents against cancer cells |

| Antimicrobial Agents | Effective against bacterial infections |

| Anti-inflammatory Drugs | Inhibition of COX-2 enzyme |

Agrochemical Applications

In addition to medicinal uses, this compound has potential applications in agrochemicals:

- Pesticides and Herbicides : The compound's derivatives are being explored for their effectiveness in controlling agricultural pests and weeds, contributing to sustainable agricultural practices .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound:

- A study demonstrated that derivatives of this compound exhibited potent larvicidal activity against Anopheles arabiensis, suggesting its utility in vector control strategies for malaria prevention .

- Another research focused on the synthesis of novel indolizine analogues showed promising results as selective COX-2 inhibitors with low IC50 values compared to standard drugs like Celecoxib .

Mecanismo De Acción

The mechanism of action of ethyl 2-methylindolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Indole derivatives: Compounds like indole-2-carboxylate and indole-3-carboxylate share structural similarities with ethyl 2-methylindolizine-1-carboxylate.

Pyridine derivatives: Pyridine-2-carboxylate and pyridine-3-carboxylate are also structurally related.

Uniqueness

This compound stands out due to its unique combination of the indolizine ring and the ethyl ester group, which imparts distinct chemical and biological properties.

Actividad Biológica

Ethyl 2-methylindolizine-1-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, and relevant case studies that highlight its potential applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of aromatic cycloimmonium ylides with electron-deficient alkenes. This method not only provides a greener approach to synthesis but also yields compounds with significant biological activity. Characterization techniques such as NMR, FTIR, and LC-MS are employed to confirm the structure and purity of the synthesized compounds .

Biological Activity Overview

This compound exhibits various biological activities, including:

- Anti-inflammatory Activity : It has been shown to inhibit cyclooxygenase-2 (COX-2) with promising IC50 values compared to standard inhibitors like Celecoxib and Indomethacin. For instance, one study reported IC50 values of 6.56 µM for one of its analogs, indicating strong anti-inflammatory potential .

- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

- Larvicidal Activity : Research indicates that indolizine derivatives, including this compound, show larvicidal effects against mosquito species such as Anopheles arabiensis. The median lethal concentration (LC50) values were found to be significantly low, suggesting potential use in vector control strategies .

Case Studies

- COX-2 Inhibition Study : A series of indolizine analogs were synthesized and screened for COX-2 inhibitory activity. This compound derivatives exhibited competitive inhibition against COX-2, which is crucial in the development of anti-inflammatory drugs .

- Anticancer Activity : A study focusing on ethyl 7-acetyl-2-substituted indolizines revealed their effectiveness in inhibiting cancer cell lines through various pathways including apoptosis induction. These findings suggest that further exploration could lead to novel anticancer therapies .

- Larvicidal Efficacy : Another study assessed the larvicidal activity of various indolizine derivatives against mosquito larvae. The results indicated that these compounds could significantly reduce larval populations, highlighting their potential as eco-friendly insecticides .

Comparative Data Table

Propiedades

IUPAC Name |

ethyl 2-methylindolizine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-9(2)8-13-7-5-4-6-10(11)13/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIPPKEGKHLRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C=C1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.